molecular formula C20H20N2O3 B12887510 2-((1-Methyl-3,5-diphenyl-1H-pyrazol-4-yl)oxy)ethyl acetate

2-((1-Methyl-3,5-diphenyl-1H-pyrazol-4-yl)oxy)ethyl acetate

Katalognummer: B12887510
Molekulargewicht: 336.4 g/mol
InChI-Schlüssel: VDGCVSPGOUJXGY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((1-Methyl-3,5-diphenyl-1H-pyrazol-4-yl)oxy)ethyl acetate is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its unique structure, which includes a pyrazole ring substituted with methyl and diphenyl groups, and an ethyl acetate moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Methyl-3,5-diphenyl-1H-pyrazol-4-yl)oxy)ethyl acetate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.

    Substitution Reactions: The methyl and diphenyl groups are introduced through substitution reactions using appropriate reagents and catalysts.

    Esterification: The final step involves the esterification of the hydroxyl group with acetic acid or acetic anhydride to form the ethyl acetate moiety.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes and the use of automated reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Analyse Chemischer Reaktionen

Types of Reactions

2-((1-Methyl-3,5-diphenyl-1H-pyrazol-4-yl)oxy)ethyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetate group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new esters or amides.

Wissenschaftliche Forschungsanwendungen

2-((1-Methyl-3,5-diphenyl-1H-pyrazol-4-yl)oxy)ethyl acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-((1-Methyl-3,5-diphenyl-1H-pyrazol-4-yl)oxy)ethyl acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,3-Diphenyl-1H-pyrazole: A similar compound with a pyrazole ring substituted with diphenyl groups.

    1-Methyl-3,5-diphenyl-1H-pyrazole: A closely related compound with a methyl group at position 1 of the pyrazole ring.

Uniqueness

2-((1-Methyl-3,5-diphenyl-1H-pyrazol-4-yl)oxy)ethyl acetate is unique due to the presence of the ethyl acetate moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyrazole derivatives and contributes to its specific applications and reactivity.

Eigenschaften

Molekularformel

C20H20N2O3

Molekulargewicht

336.4 g/mol

IUPAC-Name

2-(1-methyl-3,5-diphenylpyrazol-4-yl)oxyethyl acetate

InChI

InChI=1S/C20H20N2O3/c1-15(23)24-13-14-25-20-18(16-9-5-3-6-10-16)21-22(2)19(20)17-11-7-4-8-12-17/h3-12H,13-14H2,1-2H3

InChI-Schlüssel

VDGCVSPGOUJXGY-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)OCCOC1=C(N(N=C1C2=CC=CC=C2)C)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.